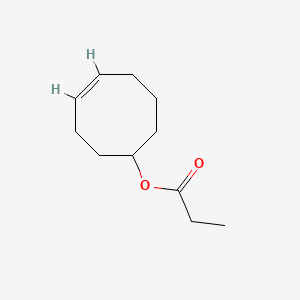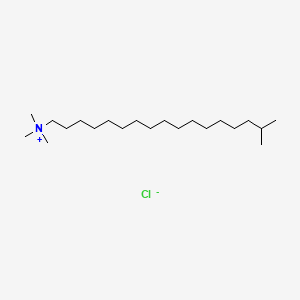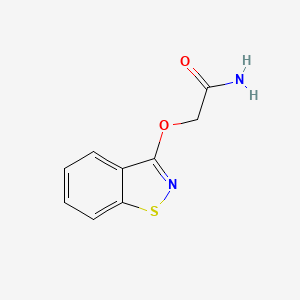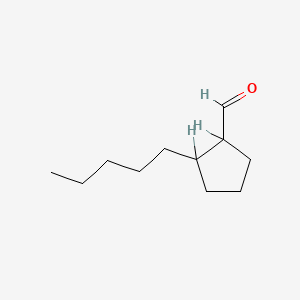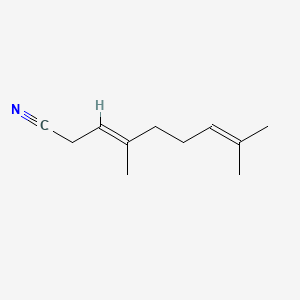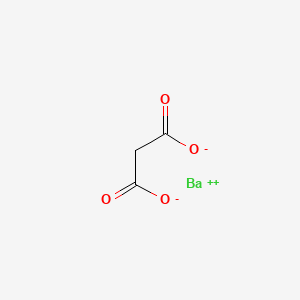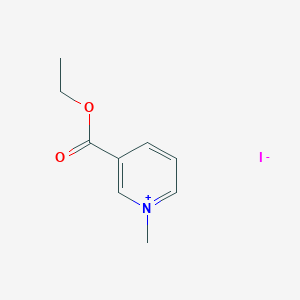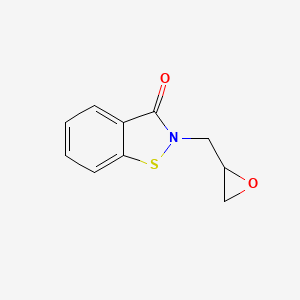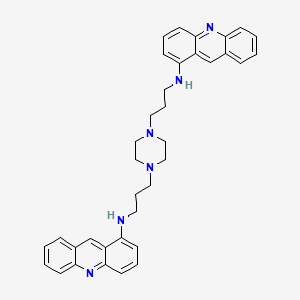
1,4-Piperazinedipropanamine, N,N'-di-9-acridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 378679: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals studied for their potential therapeutic and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 378679 involves several steps, typically starting with the preparation of precursor molecules. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: In an industrial setting, the production of NSC 378679 may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: NSC 378679 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Chemistry: NSC 378679 is used as a reagent in various chemical reactions and synthesis processes. Its unique reactivity makes it valuable for creating complex molecules.
Biology: In biological research, NSC 378679 is studied for its potential effects on cellular processes and its ability to interact with specific biomolecules.
Medicine: NSC 378679 has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In industrial applications, NSC 378679 is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism by which NSC 378679 exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 378679 is used.
Comparison with Similar Compounds
- NSC 725776
- NSC 724998
- NSC 125973
Comparison: NSC 378679 is unique in its specific reactivity and interaction with molecular targets. While similar compounds may share some properties, NSC 378679’s distinct chemical structure and reactivity profile set it apart, making it particularly valuable for certain applications.
Properties
CAS No. |
97614-84-1 |
|---|---|
Molecular Formula |
C36H38N6 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
N-[3-[4-[3-(acridin-1-ylamino)propyl]piperazin-1-yl]propyl]acridin-1-amine |
InChI |
InChI=1S/C36H38N6/c1-3-11-31-27(9-1)25-29-33(13-5-15-35(29)39-31)37-17-7-19-41-21-23-42(24-22-41)20-8-18-38-34-14-6-16-36-30(34)26-28-10-2-4-12-32(28)40-36/h1-6,9-16,25-26,37-38H,7-8,17-24H2 |
InChI Key |
STAHJHPTHQLAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC2=CC=CC3=NC4=CC=CC=C4C=C32)CCCNC5=CC=CC6=NC7=CC=CC=C7C=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


